molecular formula C8H9NO2 B12852265 (6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

Cat. No.: B12852265
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-RQJHMYQMSA-N
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Description

(1R,4S)-2-acetyl-2-azabicyclo[221]Heptan-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved .

Mechanism of Action

The mechanism of action of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one is unique due to its specific bicyclic structure and the presence of an acetyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3/t6-,7+/m1/s1

InChI Key

ZUMZWQHPSXZHBQ-RQJHMYQMSA-N

Isomeric SMILES

CC(=O)N1[C@@H]2C[C@H](C1=O)C=C2

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2

Origin of Product

United States

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